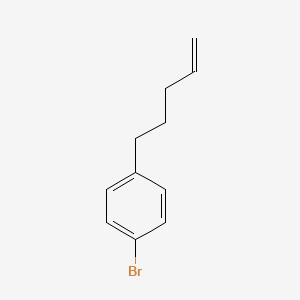

5-(4-Bromophenyl)-1-pentene

Übersicht

Beschreibung

5-(4-Bromophenyl)-1-pentene, also known as 4-bromostyrene, is an organic compound commonly used in scientific research. This compound is a derivative of styrene and is widely used in the field of organic chemistry due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

5-(4-Bromophenyl)-1-pentene has been studied for its reactivity and synthesis applications. For instance, Dimmock et al. (1995) explored the synthesis and cytotoxic evaluation of mesna adducts, including the reaction of 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride with sodium 2-mercaptoethanesulphonate (mesna) (Dimmock et al., 1995). Furthermore, Endo et al. (1986) studied the monomer-isomerization polymerization of 5-phenyl-2-pentene with Ziegler–Natta catalysts, contributing to the understanding of polymer synthesis from similar compounds (Endo et al., 1986).

Electrochemical Studies

Pritts & Peters (1994) conducted studies on the electrochemical reduction of 1,5-dihalopentanes, including compounds similar to 5-(4-Bromophenyl)-1-pentene, at carbon electrodes in dimethylformamide, highlighting the compound's relevance in electrochemistry (Pritts & Peters, 1994).

Photophysical Properties

The photophysical properties of 5-phenyl-1-pentene, a compound structurally related to 5-(4-Bromophenyl)-1-pentene, were investigated by Pillsbury & Zwier (2009). They used spectroscopic methods to study its single-conformation properties in a supersonic expansion (Pillsbury & Zwier, 2009).

Catalysis and Polymerization

Descour et al. (2011) researched the catalyst behavior for 1-pentene and 4-methyl-1-pentene polymerization for various zirconocenes, providing insights into the polymerization processes involving similar compounds (Descour et al., 2011).

Synthetic Chemistry Applications

Khalid et al. (2020) explored the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, which includes a compound structurally similar to 5-(4-Bromophenyl)-1-pentene. Their work contributed to understanding synthetic methods for such compounds (Khalid et al., 2020).

Eigenschaften

IUPAC Name |

1-bromo-4-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGYEUXFWJIYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1-pentene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)

![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)